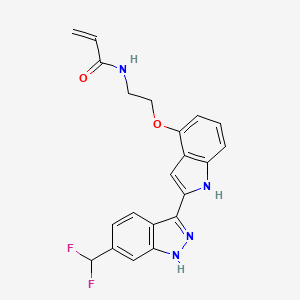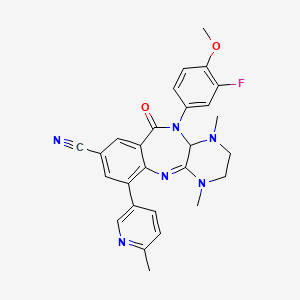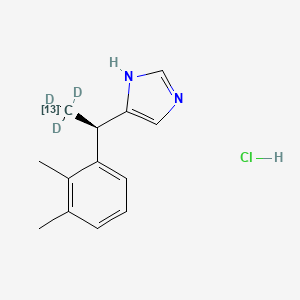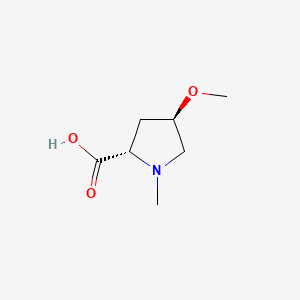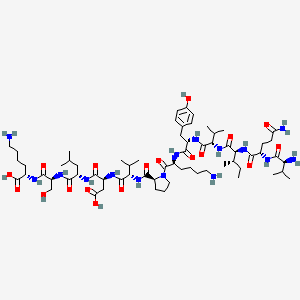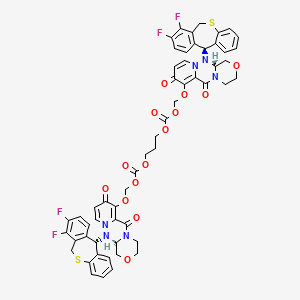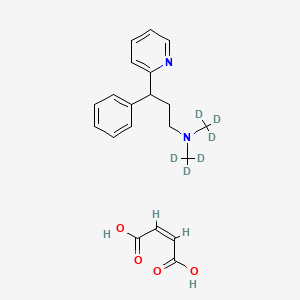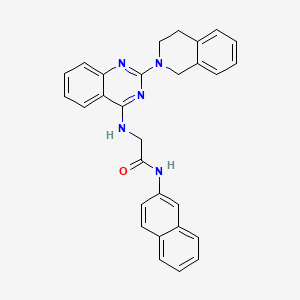
Ret-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-12 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type RET and mutant RET (V804M), with IC50 values of 0.3 nM and 1 nM, respectively . RET is a proto-oncogene that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of RET is implicated in various cancers, including non-small cell lung cancer and thyroid cancer .
Métodos De Preparación
The synthesis of Ret-IN-12 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as amide bond formation, cyclization, and functional group transformations. The final product is obtained after purification and characterization . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Ret-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Ret-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the RET signaling pathway and its role in various cellular processes.
Biology: It is employed in biological assays to investigate the effects of RET inhibition on cell proliferation, differentiation, and survival.
Mecanismo De Acción
Ret-IN-12 exerts its effects by binding to the ATP-binding site of the RET receptor tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the wild-type RET and mutant RET (V804M), which are commonly found in various cancers .
Comparación Con Compuestos Similares
Ret-IN-12 is unique in its high potency and selectivity for RET. Similar compounds include:
Selpercatinib: Another selective RET inhibitor with high efficacy in RET-driven cancers.
Pralsetinib: A RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Multikinase Inhibitors: Such as cabozantinib and vandetanib, which target multiple kinases including RET but with less specificity and higher toxicity.
This compound stands out due to its superior selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H30F3N5O4 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
3-[[2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]acetyl]amino]-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H30F3N5O4/c1-38(2)8-7-34-29(40)20-11-22(30(31,32)33)14-23(12-20)37-28(39)9-18-5-6-24(35-16-18)21-10-19-13-26(41-3)27(42-4)15-25(19)36-17-21/h5-6,10-17H,7-9H2,1-4H3,(H,34,40)(H,37,39) |
Clave InChI |
QKFNPAFXWLCCMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


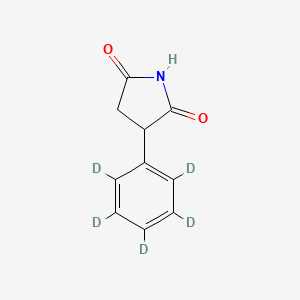
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

